AChE/MAO-B-IN-5

Beschreibung

Eigenschaften

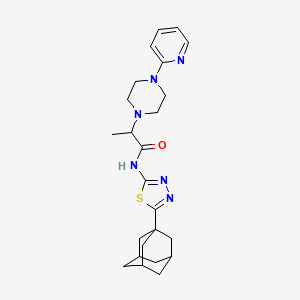

Molekularformel |

C24H32N6OS |

|---|---|

Molekulargewicht |

452.6 g/mol |

IUPAC-Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31) |

InChI-Schlüssel |

UJAVTHICBQHCKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Multi-Step Synthesis via Claisen-Schmidt Condensation and Nucleophilic Substitution

The most widely reported method for synthesizing AChE/MAO-B-IN-5 involves a four-step sequence:

- Claisen-Schmidt Condensation :

Hydrolysis of Acetamide Group :

Acetylation with Chloroacetyl Chloride :

- Reactants : Chloroacetyl chloride and triethylamine (TEA) in tetrahydrofuran (THF).

- Conditions : Ice-cooled reaction with dropwise addition of chloroacetyl chloride, followed by stirring for 1 hour.

- Product : 2-Chloro-N-(4-((5-methoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide (yield: 63–70%).

Nucleophilic Substitution with Piperazine Derivatives :

Key Reaction Scheme:

$$

\text{Indanone} + \text{Benzaldehyde} \xrightarrow{\text{KOH/MeOH}} \text{Benzylideneindanone} \xrightarrow{\text{HCl/EtOH}} \text{Aminobenzylideneindanone} \xrightarrow{\text{ClCH₂COCl}} \text{Chloroacetamide} \xrightarrow{\text{Piperazine}} \text{this compound}

$$

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Claisen-Schmidt Route | 58–65 | >98 | Scalability for industrial production |

| Click Chemistry | 75–82 | >95 | Rapid diversification of side chains |

Challenges and Solutions in Synthesis

Isomerization Control

Industrial Scalability Considerations

- Cost-Efficiency : Claisen-Schmidt route preferred due to low-cost reagents (KOH, HCl).

- Green Chemistry : Ethanol/water mixtures reduce environmental impact vs. THF.

Analyse Chemischer Reaktionen

AChE/MAO-B-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Compounds that inhibit AChE have been shown to improve cognitive function in models of Alzheimer's disease .

Monoamine Oxidase B Inhibition

MAO-B is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which is beneficial in treating mood disorders and neurodegenerative diseases. Selective MAO-B inhibitors are recognized for their neuroprotective effects and potential to mitigate symptoms associated with Parkinson's disease .

Neuroprotective Effects

Research has indicated that AChE/MAO-B-IN-5 exhibits neuroprotective properties. In vivo studies demonstrated improvements in cognitive deficits associated with neurodegeneration, particularly in models simulating late-stage Parkinson’s disease dementia . The compound also showed mild antioxidant activity, further supporting its potential as a therapeutic agent.

Treatment of Alzheimer's Disease

The dual inhibition mechanism makes this compound a candidate for Alzheimer’s treatment. Studies have suggested that compounds targeting both AChE and MAO-B can effectively reduce amyloid-beta aggregation, a hallmark of Alzheimer’s pathology . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Behavioral Studies

Behavioral assessments in animal models have shown that this compound can reverse memory deficits induced by scopolamine, a drug that impairs cognitive function. These findings highlight its efficacy in improving memory and cognitive performance .

Case Study 1: Efficacy in Animal Models

A study evaluated the effects of this compound on cognitive function in mice subjected to scopolamine-induced memory impairment. The results indicated significant improvements in memory retention and learning capabilities compared to control groups, demonstrating the compound's potential as an effective cognitive enhancer .

Case Study 2: Neuroprotection in Parkinson's Disease Models

In another investigation focused on Parkinson's disease models using Caenorhabditis elegans, this compound exhibited protective effects against neurodegeneration. The study noted improvements in locomotion and reduced neurotoxic effects compared to untreated controls, suggesting its viability as a treatment option for neurodegenerative disorders .

Table 1: IC50 Values for AChE and MAO-B Inhibition

| Compound | IC50 (µM) for AChE | IC50 (µM) for MAO-B |

|---|---|---|

| This compound | 8.3 | 9.21 |

| Tacrine | 0.04 | - |

| Donepezil | 0.03 | - |

Table 2: Summary of Behavioral Effects

Wirkmechanismus

The mechanism of action of AChE/MAO-B-IN-5 involves the inhibition of acetylcholinesterase and monoamine oxidase B. By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters in the brain. This can help alleviate symptoms of neurodegenerative diseases by improving neurotransmission and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Data Table: Pharmacological Profiles of Key Compounds

Research Findings and Clinical Implications

- MAO-B-IN-5 : Demonstrates oral bioavailability, a critical advantage for chronic PD management. However, its inability to cross the BBB (inferred from lack of reported data) may limit efficacy in central neurodegeneration compared to MAO-B-IN-9 .

- Multi-Target Inhibitors : Compounds like AChE/BChE/MAO-B-IN-1 show promise in AD but require rigorous validation to balance efficacy and safety .

- Neurotoxins : Serve as mechanistic contrasts but highlight the importance of selectivity in therapeutic design .

Q & A

Q. What is the primary mechanism of action of AChE/MAO-B-IN-5, and how does it differ from other dual inhibitors in neuroprotective studies?

this compound is a dual inhibitor targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with a reported MAO-B IC50 of 0.204 μM . Its neuroprotective effects arise from two pathways: (1) reducing acetylcholine degradation via AChE inhibition and (2) mitigating oxidative stress by blocking MAO-B-mediated dopamine metabolism. Unlike non-selective MAO inhibitors (e.g., rasagiline), this compound demonstrates high selectivity for MAO-B over MAO-A (IC50 ratio >100-fold), minimizing hypertensive crises associated with MAO-A inhibition . Comparative studies with MAO-B-IN-9 (IC50: 0.18 μM) suggest structural modifications influence both potency and blood-brain barrier (BBB) penetration .

Q. Methodological Guidance :

- Use in vitro enzyme inhibition assays (e.g., fluorometric or spectrophotometric methods) to validate dual-target activity.

- Employ selectivity indices (MAO-B IC50/MAO-A IC50) to benchmark against reference inhibitors .

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|

| This compound | 0.204 | >20 | >98 |

| MAO-B-IN-9 | 0.18 | 15.3 | 85 |

Q. Which experimental assays are recommended to validate the selectivity of this compound against MAO-B versus MAO-A isoforms?

Selectivity validation requires parallel testing in MAO-B and MAO-A assays. A standardized approach includes:

Enzyme Source : Use recombinant human MAO-B/MAO-A isoforms to eliminate interspecies variability.

Substrate Specificity : For MAO-B, employ benzylamine; for MAO-A, use serotonin or kynuramine .

Inhibition Measurement : Quantify IC50 values via fluorogenic probes (e.g., Amplex Red) or HPLC-based detection of H2O2 byproducts .

Q. Methodological Pitfalls :

- Avoid non-specific peroxidase inhibitors (e.g., pargyline) in assay buffers to prevent false positives.

- Normalize results to positive controls (e.g., selegiline for MAO-B, clorgyline for MAO-A) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to assess the inhibitory potency (IC50) of this compound while minimizing interference from off-target effects?

Experimental Design :

- Concentration Range : Test 8–12 concentrations (e.g., 0.01–100 μM) in triplicate to capture sigmoidal dose-response curves.

- Control Groups : Include solvent-only controls and reference inhibitors (e.g., donepezil for AChE, selegiline for MAO-B).

- Orthogonal Assays : Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. Statistical Validation :

Q. What statistical methods are appropriate for resolving contradictions between in vitro and in vivo efficacy data for this compound in Parkinson's disease models?

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. A systematic approach includes:

PK/PD Modeling : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with target engagement .

Pathway Analysis : Use transcriptomics/proteomics to identify compensatory pathways (e.g., upregulated MAO-A in in vivo models).

Meta-Analysis : Compare results across studies using random-effects models to account for heterogeneity (e.g., varying rodent strains or dosing regimens) .

Case Example :

If in vitro IC50 (0.204 μM) does not translate to in vivo efficacy, assess BBB penetration using MDCK-MDR1 assays or brain/plasma ratio studies .

Q. How can researchers optimize experimental models to evaluate the synergistic effects of this compound with existing neuroprotective agents?

Synergy Testing Framework :

Combination Ratios : Use fixed-ratio designs (e.g., 1:1, 1:2 this compound to adjuvant) in SH-SY5Y or primary neuronal cultures.

Outcome Metrics : Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 assay), or ROS levels (DCFDA probe).

Data Interpretation : Calculate combination indices (CI) via the Chou-Talalay method, where CI <1 indicates synergy .

Q. Model Limitations :

Q. What strategies are recommended for addressing batch-to-batch variability in this compound synthesis during preclinical studies?

Quality Control Protocol :

Analytical Chemistry : Characterize each batch via NMR, HPLC purity (>98%), and mass spectrometry.

Biological Consistency : Confirm IC50 variability <10% across batches using standardized enzyme assays.

Stability Testing : Monitor compound integrity under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.